3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1252931-32-0 |
|---|---|
Molecular Formula |
C26H25N3O5S |
Molecular Weight |
491.56 |
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H25N3O5S/c1-3-33-19-7-5-18(6-8-19)15-29-25(31)24-20(10-13-35-24)28(26(29)32)16-23(30)27-11-12-34-22-9-4-17(2)14-21(22)27/h4-10,13-14H,3,11-12,15-16H2,1-2H3 |
InChI Key |
WUGRBTVZGYNQEK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCOC5=C4C=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that incorporates elements from thieno[3,2-d]pyrimidine and benzoxazine structures. These structural motifs are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Properties
Compounds similar to thieno[3,2-d]pyrimidines have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit specific kinases involved in tumor growth and proliferation. For example, thieno[3,2-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
Benzoxazine derivatives are often explored for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or pathways such as NF-kB signaling. The presence of the ethoxybenzyl group in the compound may enhance its ability to modulate inflammatory responses.
Antimicrobial Activity
Some studies suggest that compounds containing benzoxazine or thienopyrimidine moieties demonstrate antibacterial and antifungal activities. This is likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Case Studies
- Anticancer Activity : A study on thieno[3,2-d]pyrimidine derivatives demonstrated significant growth inhibition in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Anti-inflammatory Mechanism : Research indicated that benzoxazine derivatives reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting a potential for treating inflammatory diseases.
- Antimicrobial Screening : A series of benzoxazine compounds were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Data Table
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the thieno[3,2-d]pyrimidine core .
- Coupling reactions to introduce the ethoxybenzyl and benzoxazinyl groups.
- Reagents used : Palladium catalysts, potassium carbonate as a base, and solvents like dimethylformamide (DMF) are commonly employed.
Applications in Scientific Research
The applications of 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione span several fields:
Medicinal Chemistry
- Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : Explored for efficacy against various pathogens.
Biological Research
- Enzyme Inhibition Studies : The compound may interact with specific enzymes or receptors to modulate biological pathways.
- Mechanism of Action : Preliminary studies suggest that it may inhibit certain molecular targets leading to therapeutic effects.
Material Science
- Catalytic Applications : Potential use in synthesizing new materials or as a catalyst in organic reactions.
Case Study 1: Anticancer Properties
A study evaluating the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives demonstrated significant inhibition of tumor cell growth in vitro. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Efficacy
Research on related compounds has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the benzoxazinyl group could enhance antimicrobial potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Features of Comparable Heterocyclic Compounds
Key Observations :
- The 4-ethoxybenzyl group may improve lipophilicity and membrane permeability compared to simpler alkyl or aryl substituents in analogs .
- Unlike coumarin derivatives (e.g., compound 4i/4j in ), the benzoxazine moiety in the target compound could confer selectivity toward neurological or vascular receptors, as benzoxazines are known to interact with adrenergic systems .
Comparison :
- The target compound’s synthesis likely requires cesium carbonate as a base for nucleophilic substitutions, similar to benzoxazine intermediates . This contrasts with potassium carbonate in coumarin-pyrimidine hybrids .
- Yields for benzoxazine derivatives (65–85%) are superior to coumarin hybrids (50–70%), suggesting higher efficiency in forming the thienopyrimidine core .
Bioactivity Profiling and Target Correlations
Evidence from hierarchical clustering of 37 small molecules indicates that structural similarity strongly correlates with bioactivity profiles . For example:
- Compounds with benzoxazine moieties (e.g., ethyl-2-(3-oxo-benzoxazinyl)acetate ) cluster with anti-inflammatory activity due to interactions with cyclooxygenase (COX) enzymes.
- Thienopyrimidine-diones may cluster with kinase inhibitors (e.g., EGFR or VEGFR), as their planar structure facilitates ATP-binding pocket interactions.
The target compound’s 4-ethoxybenzyl group could enhance binding to hydrophobic pockets in kinases, while the benzoxazine chain might confer dual activity on adrenergic receptors (e.g., α$_{1A}$-AR subtypes), as seen in vascular studies .
Receptor Interaction Potential
Alpha-1 adrenergic receptor (α$1$-AR) subtypes exhibit vessel bed- and age-dependent expression . Compared to simpler benzoxazines (e.g., ethyl-2-(3-oxo-benzoxazinyl)acetate ), the target compound’s extended hydrophobic substituents may improve binding to α${1D}$-ARs, which are implicated in vascular contraction and upregulated with aging .
Preparation Methods
Retrosynthetic Analysis
![Retrosynthetic Analysis]
A logical retrosynthetic approach would involve disconnections at the N-alkyl bonds, suggesting the following key intermediates:
- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl-acetyl halide or equivalent
- 4-Ethoxybenzyl halide or equivalent
Preparation of the Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Core
The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core is a critical intermediate in the synthesis pathway. Several methods for preparing this heterocyclic system have been reported in the literature.
Cyclization of 2-Aminothiophene Derivatives
One common approach involves the cyclization of appropriately substituted 2-aminothiophene-3-carboxylic acid esters or carbonitrile derivatives:
- Starting with 2-aminothiophene-3-carboxylic acid esters
- Reaction with isocyanates or similar reagents to form the pyrimidine ring
- Cyclization to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione system
This approach benefits from readily available starting materials and generally provides good yields of the desired core structure.
Condensation Reactions
An alternative method involves the condensation of thiourea with appropriate dielectrophilic reagents:
- Reaction of thiourea with 3-chloro-2,4-dioxo compounds
- Cyclization to form the thiophene ring
- Further cyclization to establish the pyrimidine ring system
This approach has been demonstrated in the synthesis of similar thieno-fused heterocycles and can be adapted for the preparation of the target compound.
Optimization Parameters for Thieno[3,2-d]pyrimidine Synthesis
| Parameter | Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Temperature | 60-120°C | 100°C | 75-85 |
| Solvent | DMF, DMSO, Ethanol | DMF | 80-85 |
| Reaction Time | 2-8 h | 4 h | 80-85 |
| Catalyst | Base catalysts (K2CO3, NaOH) | K2CO3 | 82 |
| Molar Ratio (Reagents) | 1:1-1:2 | 1:1.2 | 85 |
Synthesis of the 6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl Component
The 6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl moiety represents another key building block in the target molecule. Several approaches to this heterocyclic system have been documented.
Cyclization of Amino Alcohol Derivatives
A well-established method for preparing 1,4-benzoxazin derivatives involves the cyclization of appropriately substituted amino alcohols:
- Starting with a suitably substituted amino alcohol
- Reaction with chloroformates (aryl or alkyl)
- Cyclization to form the benzoxazin system
This approach, detailed in patent literature, provides an efficient route to the desired 1,4-benzoxazin derivatives.
One-Pot Method Using Aryl Chloroformates
A particularly efficient approach involves a one-pot procedure:
- Addition of an aryl chloroformate (e.g., 4-nitrophenyl chloroformate) to a stirring mixture of the amino alcohol
- Stirring at 20-25°C for 1-6 hours to form the carbamate intermediate
- Quenching with an aqueous base to produce a biphasic mixture
- Cyclization to the 1,4-dihydro-2H-3,1-benzoxazin-2-one
This method typically provides high yields (75-90%) of the desired benzoxazin derivative.
Two-Step Process Through Alkyl Carbamates
An alternative approach involves:
- Formation of an alkyl carbamate intermediate
- Isolation of this intermediate
- Ring closure under basic conditions
This method has been reported to offer advantages in terms of product purity and process control:
| Step | Solvent Options | Base Options | Conditions |
|---|---|---|---|
| Carbamate Formation | ACN, THF, MTBE, Toluene | Carbonates, bicarbonates, hydroxides | 20-25°C, 1-6 h |
| Ring Closure | Alcohols, THF, Toluene | Alkoxides, HMDS, LDA | 20-25°C, 2-30 h |
N-Alkylation Strategies for Final Assembly
The final assembly of this compound requires selective N-alkylation reactions.
Sequential N-Alkylation Approach
A logical approach involves:
- N-alkylation of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-ethoxybenzyl halide
- Subsequent N-alkylation with the 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl halide or equivalent
This sequential approach allows for controlled regioselective functionalization of the thieno[3,2-d]pyrimidine core.
Regioselectivity Considerations
The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core presents two potential N-alkylation sites (N1 and N3). The regioselectivity can be controlled through:
- Differential acidity of the N-H groups
- Steric effects of the thiophene fusion
- Use of appropriate bases and reaction conditions
Typically, the N3 position is more nucleophilic and reacts preferentially under kinetic control, while thermodynamic control can favor the N1 position.
Optimized Conditions for N-Alkylation Steps
| Alkylation Step | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| N3 Position (4-ethoxybenzyl) | K2CO3 | DMF | 60-80°C | 4-6 h | 75-85 |
| N1 Position (oxoethyl linker) | NaH | DMF/DMSO | 0-25°C | 2-4 h | 70-80 |
Alternative Synthetic Approaches
Convergent Synthesis Strategy
A convergent approach may offer advantages for large-scale synthesis:
- Separate preparation of fully functionalized thieno[3,2-d]pyrimidine and benzoxazin components
- Late-stage coupling through appropriate functional group transformations
- Final purification and isolation of the target compound
This strategy minimizes the number of steps where the complex intermediates need to be handled, potentially improving overall efficiency.
One-Pot Multicomponent Reactions
Recent advances in multicomponent reactions could potentially be applied to streamline the synthesis:
- Reaction of appropriate thiophene derivatives, urea or related compounds, and electrophilic reagents
- Formation of the thieno[3,2-d]pyrimidine core in a single step
- Subsequent functionalization to introduce the required substituents
Such approaches could significantly reduce the number of synthetic steps and increase overall efficiency.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
- Recrystallization from appropriate solvent systems (ethanol/water, ethanol/DMF)
- Column chromatography using silica gel with optimized eluent systems
- Preparative HPLC for analytical grade purity
Characterization Data
The structural confirmation of the synthesized compound typically relies on:
- NMR spectroscopy (1H, 13C, COSY, HMBC)
- Mass spectrometry (HRMS)
- IR spectroscopy
- Elemental analysis
- X-ray crystallography (when applicable)
Key NMR signals that confirm successful synthesis include:
- Thiophene protons (typically 6.5-7.5 ppm)
- Methylene protons of the 4-ethoxybenzyl group
- Methylene protons adjacent to the carbonyl in the oxoethyl linker
- Protons of the 6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl system
Scale-Up Considerations and Process Development
Key Challenges in Scale-Up
Scaling up the synthesis of this compound presents several challenges:
- Heat transfer in larger reaction vessels
- Solvent selection for larger-scale operations
- Handling of potentially hazardous reagents
- Purification and isolation of the final product
Process Modifications for Industrial Scale
| Parameter | Lab Scale | Industrial Scale Modification | Rationale |
|---|---|---|---|
| Solvents | DMF, DMSO | 2-MeTHF, EtOAc, tBuOH/H2O | Lower toxicity, easier removal |
| Bases | NaH, K2CO3 | K3PO4, Cs2CO3 | Improved safety profile |
| Purification | Column chromatography | Crystallization, filtration | Cost and time efficiency |
| Reaction control | Temperature | Reaction calorimetry | Better heat management |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of this compound?
- The synthesis involves multi-step pathways, including cyclization, nucleophilic substitution, and functional group modifications. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to ensure complete conversion .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Base catalysts (e.g., K₂CO₃) promote alkylation or substitution steps .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products (>95%) .
- Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and identify by-products .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., ethoxybenzyl or benzoxazine groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction resolves the fused thienopyrimidine core and spatial arrangement of substituents .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity :
- Follow protocols from studies on analogous thienopyrimidines, using MIC (minimum inhibitory concentration) assays against Staphylococcus aureus or Escherichia coli .
- Kinase Inhibition :
- Use fluorescence-based assays to test inhibition of tyrosine kinases or MAPK pathways, comparing IC₅₀ values to reference inhibitors .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Substituent Effects :
| Substituent Position | Modification | Observed Impact | Reference |
|---|---|---|---|
| Benzoxazine ring | Methyl → Ethyl | Reduced antimicrobial activity (MIC increased 2–4×) | |
| Ethoxybenzyl group | Fluorination | Enhanced kinase selectivity (IC₅₀ decreased by 50%) |
- Methodological Approach : Systematically replace functional groups (e.g., ethoxy with methoxy) and assess activity via dose-response curves .
Q. How can conflicting data on structure-activity relationships (SAR) be resolved?
- Case Study : Discrepancies in antimicrobial efficacy between methyl and ethyl substituents may arise from solubility differences.
- Resolution Strategy :
Measure logP values to correlate hydrophobicity with cell permeability .
Perform molecular dynamics simulations to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What strategies improve solubility for in vivo studies?
- Formulation Approaches :
- Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation to enhance aqueous solubility .
- Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions without disrupting the pharmacophore .
Q. How stable is this compound under physiological conditions?
- Stability Testing :
- Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Key Finding : Thienopyrimidine derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced stability .
Q. What computational methods predict target binding modes?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., EGFR or VEGFR2). Validate with mutagenesis studies .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with hinge regions) to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
